molecular formula C10H11NO4 B14273949 o-Nitrobenzyl propionate CAS No. 132663-51-5

o-Nitrobenzyl propionate

Cat. No.: B14273949
CAS No.: 132663-51-5
M. Wt: 209.20 g/mol
InChI Key: XNZCXBDQNBUKST-UHFFFAOYSA-N
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Description

o-Nitrobenzyl propionate: is an organic compound that belongs to the class of nitrobenzyl esters. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the ortho position and a propionate ester group (-COOCH2CH3) attached to the benzyl carbon. This compound is known for its photolabile properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-nitrobenzyl propionate typically involves the esterification of o-nitrobenzyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Nitrobenzyl propionate can undergo oxidation reactions, leading to the formation of o-nitrobenzaldehyde and other oxidized products.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl position in this compound is susceptible to nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed:

    Oxidation: o-Nitrobenzaldehyde.

    Reduction: o-Aminobenzyl propionate.

    Substitution: Various substituted benzyl propionates depending on the nucleophile used.

Scientific Research Applications

Chemistry: o-Nitrobenzyl propionate is widely used as a photolabile protecting group in organic synthesis. It allows for the temporary protection of functional groups, which can be removed upon exposure to ultraviolet light, facilitating the synthesis of complex molecules.

Biology: In biological research, this compound is employed in the study of dynamic biological processes. It serves as a photoremovable protecting group for biomolecules, enabling precise spatiotemporal control over the release of active compounds in cellular studies.

Medicine: The compound is used in the development of photoresponsive drug delivery systems. By incorporating this compound into drug carriers, the release of therapeutic agents can be controlled using light, enhancing the efficacy and reducing side effects.

Industry: this compound finds applications in the production of photodegradable polymers and coatings. These materials can be used in various industries, including electronics and packaging, where controlled degradation is desirable.

Mechanism of Action

The mechanism of action of o-nitrobenzyl propionate involves the photolysis of the nitrobenzyl group upon exposure to ultraviolet light. This process leads to the cleavage of the ester bond, releasing the propionic acid and forming a nitrosobenzyl intermediate. The nitrosobenzyl intermediate can further undergo tautomerization to form a stable product. The molecular targets and pathways involved in this process are primarily related to the photochemical properties of the nitrobenzyl group.

Comparison with Similar Compounds

    o-Nitrobenzyl alcohol: Similar in structure but lacks the ester group.

    o-Nitrobenzyl acetate: Contains an acetate ester group instead of a propionate ester group.

    o-Nitrobenzyl chloride: Contains a chloride group instead of an ester group.

Uniqueness: o-Nitrobenzyl propionate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The propionate ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis, biology, and industry. Additionally, the photolabile nature of the nitrobenzyl group allows for precise control over chemical reactions and processes, distinguishing it from other similar compounds.

Properties

CAS No.

132663-51-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2-nitrophenyl)methyl propanoate

InChI

InChI=1S/C10H11NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3

InChI Key

XNZCXBDQNBUKST-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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